2-(3-Aminopropylamino)ethyl bromide

Description

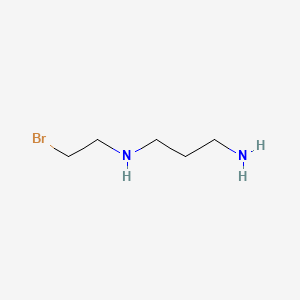

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-(2-bromoethyl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13BrN2/c6-2-5-8-4-1-3-7/h8H,1-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVLVMINWPCNCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance Within Amine Functionalized Organic Halides in Chemical Synthesis Research

Amine-functionalized organic halides are a cornerstone of modern organic synthesis, prized for their dual reactivity. The amine groups offer nucleophilic and basic sites, while the halide provides an electrophilic center, enabling a wide array of chemical transformations. This class of compounds is instrumental in the synthesis of nitrogen-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science. acs.org

The strategic placement of amine and halide functionalities allows for intramolecular reactions to form heterocyclic structures, or for sequential intermolecular reactions to build up linear or branched polyamines and other complex scaffolds. The reactivity of these compounds can be finely tuned by the nature of the organic backbone and the specific halogen, influencing reaction rates and selectivity.

Role As a Pivotal Intermediate in Advanced Organic and Supramolecular Chemistry Research

While direct and extensive research focusing solely on 2-(3-aminopropylamino)ethyl bromide is not widely documented in publicly available literature, its structural motifs are found in precursors and analogues that are crucial in advanced chemical research. For instance, its protected form, 2-(Boc-amino)ethyl bromide, where the primary amine is masked with a tert-butyloxycarbonyl (Boc) group, is a commercially available and widely used reagent. sigmaaldrich.comyoutube.com This protected version allows for selective reactions at the secondary amine or the bromide before deprotection reveals the primary amine for further functionalization.

The diamine portion of the molecule is a common feature in ligands for metal complexes and in the formation of supramolecular assemblies. The ethylenediamine (B42938) and propanediamine units can coordinate to metal ions, forming stable chelate rings. The terminal bromide can then be used to anchor these complexes to surfaces or to other molecules.

In supramolecular chemistry, the ability of the amine groups to form hydrogen bonds and the potential for the bromide to participate in halogen bonding or to be substituted by other functional groups makes compounds like this compound valuable precursors for designing complex, self-assembling systems.

Overview of Key Research Trajectories and Methodological Contributions

Retrosynthetic Analysis and Precursor Selection

Retrosynthetic analysis of this compound reveals several potential disconnection points. A primary disconnection can be made at the carbon-bromine bond, suggesting a precursor such as N-(3-aminopropyl)ethanolamine. This precursor contains the complete carbon and nitrogen backbone of the target molecule. Another logical disconnection is at one of the carbon-nitrogen bonds, which would lead to simpler starting materials like 3-aminopropanol and aziridine, or haloamines.

Multi-Step Synthetic Pathways and Reaction Sequences

The construction of this compound typically involves a multi-step sequence that carefully builds the desired molecular architecture while managing the reactivity of the multiple amine functionalities.

Amination Reactions in the Formation of the Polyaminoethyl Scaffold

The formation of the N-(3-aminopropyl)ethylamine backbone, the core of the target molecule, can be achieved through various amination strategies. One common approach involves the reaction of a primary amine with a suitable electrophile. For instance, the reaction of ethylenediamine (B42938) with acrylonitrile (B1666552) followed by reduction of the nitrile group yields the desired diamine structure. Another method involves the direct alkylation of an amine. Multicomponent reactions, such as the Petasis reaction, also offer a powerful tool for constructing highly functionalized amines from a primary or secondary amine, a boronic acid, and a carbonyl component, providing a convergent approach to complex amine scaffolds. nih.gov The synthesis of N,N-bis-(3-aminopropyl)-ethanolamine has been achieved through the catalytic reduction of N,N-di-(2-cyanoethyl)-ethanolamine, highlighting the utility of cyanoethylation followed by reduction in constructing such polyamine structures. google.com

Aziridines, as three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates for producing 1,2-aminofunctionalized products. nih.gov Their ring-opening with amines provides a direct route to ethylenediamine derivatives. The development of methods for direct N-H aziridination on unactivated olefins further expands the toolkit for creating the polyaminoethyl scaffold. nih.gov

Strategic Application of Protecting Group Chemistry

The presence of multiple reactive amine groups necessitates the use of protecting groups to achieve selectivity in the synthesis of this compound. The choice of protecting group and the strategy for its introduction and removal are crucial for the success of the synthesis. nih.gov

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and its stability to a wide range of reaction conditions, yet it can be readily removed under acidic conditions. jk-sci.comfishersci.co.uk The reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base is a standard method for Boc protection. jk-sci.com For polyamines, selective protection of primary amines can be achieved using specific reagents and conditions. jk-sci.com

The phthalimide (B116566) group is another effective protecting group for primary amines, often employed in the Gabriel synthesis. masterorganicchemistry.comwikipedia.org It is introduced by reacting the amine with phthalic anhydride (B1165640). chemicalbook.comorganic-chemistry.org This protection is robust and allows for subsequent transformations on other parts of the molecule.

| Protecting Group | Introduction Reagent | Key Features |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acid-labile, stable to many nucleophiles and bases. organic-chemistry.orgmasterorganicchemistry.com |

| Phthalimide | Phthalic anhydride | Robust, used in Gabriel synthesis. chemicalbook.comorganic-chemistry.org |

The removal of the protecting group is the final step in liberating the free amine. The choice of deprotection method depends on the protecting group used and the sensitivity of the rest of the molecule.

Boc groups are typically removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). jk-sci.comfishersci.co.uk The reaction is usually fast and occurs at room temperature. fishersci.co.uk

Phthalimide groups are commonly cleaved by hydrazinolysis, using hydrazine (B178648) (N₂H₄) in an alcoholic solvent. wikipedia.orgrsc.org An alternative, milder method involves a two-stage, one-flask operation using sodium borohydride (B1222165) (NaBH₄) in 2-propanol, followed by acetic acid, which is particularly useful for sensitive substrates. organic-chemistry.orgorganic-chemistry.org

| Protecting Group | Deprotection Reagent/Condition | Notes |

| Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) jk-sci.comfishersci.co.uk | Generates gaseous byproducts, should not be performed in a closed system. jk-sci.com |

| Phthalimide | Hydrazine (N₂H₄) wikipedia.orgrsc.org | Standard method. |

| Phthalimide | Sodium borohydride (NaBH₄) followed by acetic acid organic-chemistry.orgorganic-chemistry.org | Milder conditions, avoids racemization in chiral compounds. organic-chemistry.org |

Optimization of Reaction Conditions and Yields for Research-Scale Production

The synthesis of this compound can be approached through the N-alkylation of 1,3-diaminopropane (B46017) with a suitable bromo-functionalized reagent. A common challenge in such syntheses is controlling the degree of alkylation to favor the desired mono-substituted product over di- and poly-alkylated byproducts. masterorganicchemistry.com The primary amine groups of 1,3-diaminopropane are nucleophilic and can react with an alkyl halide. wikipedia.org However, the secondary amine of the product is often more nucleophilic than the primary amine of the starting material, leading to further reaction. masterorganicchemistry.com

One effective strategy to achieve selective mono-alkylation is to use a large excess of the diamine relative to the alkylating agent. This statistical approach increases the probability that the alkylating agent will react with the more abundant starting diamine rather than the product. Another key aspect is the choice of the alkylating agent and the reaction conditions. While direct alkylation with a reagent like 1,2-dibromoethane might seem feasible, it can lead to complex mixtures. A more controlled approach involves the use of a precursor that is later converted to the bromide. For instance, the bromination of 2-(3-aminopropylamino)ethanol using an acid like hydrobromic acid can provide a more direct route to the target compound, which would likely be isolated as a hydrobromide salt.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically investigated include temperature, solvent, reaction time, and the molar ratio of reactants. The use of a base, such as potassium carbonate, can be employed to neutralize the hydrobromic acid formed during the reaction, although this can also promote side reactions if not carefully controlled. sciencemadness.org

Below is a data table illustrating potential optimization studies for the synthesis of this compound via the N-alkylation of 1,3-diaminopropane. The yields are hypothetical and based on general principles of N-alkylation reactions.

| Entry | Reactant A | Reactant B | Molar Ratio (A:B) | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1,3-Diaminopropane | 1,2-Dibromoethane | 5:1 | Acetonitrile (B52724) | 25 | 24 | 45 |

| 2 | 1,3-Diaminopropane | 1,2-Dibromoethane | 10:1 | Acetonitrile | 25 | 24 | 65 |

| 3 | 1,3-Diaminopropane | 1,2-Dibromoethane | 10:1 | DMF | 25 | 12 | 60 |

| 4 | 1,3-Diaminopropane | 1,2-Dibromoethane | 10:1 | Acetonitrile | 50 | 12 | 70 |

| 5 | 2-(3-Aminopropylamino)ethanol | Hydrobromic Acid | 1:1.1 | Water | 100 (Reflux) | 6 | 85 |

Scalability Considerations for Laboratory and Pre-Industrial Synthesis

Scaling up the synthesis of this compound from the research laboratory to pre-industrial levels introduces several challenges that must be addressed to ensure a safe, efficient, and cost-effective process. The primary considerations revolve around heat and mass transfer, reaction control, and downstream processing.

In traditional batch reactors, scaling up can be problematic as the surface-area-to-volume ratio decreases, making heat dissipation from exothermic N-alkylation reactions more difficult. youtube.com This can lead to temperature gradients within the reactor, promoting side reactions and reducing the selectivity and yield of the desired product. The mixing efficiency also becomes a critical factor in ensuring homogenous reaction conditions.

To overcome these limitations, continuous flow reactors are increasingly being considered for the scale-up of such chemical processes. rsc.org Flow reactors offer significantly improved heat and mass transfer due to their high surface-area-to-volume ratio. corning.com This allows for better temperature control, leading to a more consistent product quality and potentially higher yields. Furthermore, the smaller reaction volume at any given time in a flow reactor enhances the safety of the process, particularly when dealing with reactive intermediates or exothermic reactions. rsc.org

A transition from batch to continuous flow for the synthesis of this compound would involve pumping the reactants through a heated tube or a series of interconnected reactors. The integration of in-line purification methods, such as membrane-based separation, can also streamline the process and reduce the footprint of the manufacturing setup. rsc.org

The table below outlines key considerations and potential solutions when scaling up the synthesis of this compound.

| Parameter | Batch Reactor Challenge | Flow Reactor Advantage | Impact on Synthesis |

|---|---|---|---|

| Heat Transfer | Poor heat dissipation due to low surface-area-to-volume ratio. youtube.com | Excellent heat transfer and precise temperature control. corning.com | Improved selectivity, reduced byproducts. |

| Mass Transfer | Potential for inefficient mixing and concentration gradients. | Superior mixing and uniform reaction conditions. | Higher conversion rates and consistent product quality. |

| Safety | Large volume of reactants can pose a risk in case of thermal runaway. | Smaller reaction volume at any given time enhances process safety. rsc.org | Reduced risk of accidents and safer handling of hazardous materials. |

| Process Control | Difficult to precisely control reaction parameters throughout the batch. | Real-time monitoring and control of temperature, pressure, and flow rates. | Optimized reaction conditions for maximum yield and purity. |

| Downstream Processing | Requires separate work-up and purification steps. | Potential for integrated in-line separation and purification. rsc.org | More efficient and streamlined manufacturing process. |

Nucleophilic Reactivity of Primary and Secondary Amine Moieties

The presence of both a primary and a secondary amine group provides this compound with multiple sites for nucleophilic attack. wikipedia.org The relative reactivity of these amines is influenced by steric hindrance and electronic effects, which can be exploited to achieve selective functionalization.

Both the primary and secondary amines of this compound can act as nucleophiles in alkylation reactions with alkyl halides. wikipedia.org Generally, secondary amines are more nucleophilic than primary amines, suggesting that the secondary amine in the chain would be more reactive. However, the reaction is complicated by the fact that the resulting tertiary amine is also nucleophilic and can be further alkylated, potentially leading to a mixture of products, including quaternary ammonium (B1175870) salts. wikipedia.orggoogle.com

Controlling the selectivity of N-alkylation is a significant challenge. google.com Strategies to achieve selective mono-alkylation often involve the use of specific reagents or reaction conditions. For instance, the use of cesium bases in anhydrous solvents has been shown to promote selective mono-N-alkylation of primary amines. google.comusf.edu

Table 1: Representative Alkylation Reactions

| Alkylating Agent | Amine Moiety | Expected Product |

|---|---|---|

| Methyl Iodide | Primary Amine | 2-(3-(Methylamino)propylamino)ethyl bromide |

| Methyl Iodide | Secondary Amine | 2-((3-Aminopropyl)(methyl)amino)ethyl bromide |

This table illustrates the potential mono-alkylation products. In practice, polyalkylation is a common competing reaction.

The primary and secondary amine groups readily undergo acylation with reagents like acyl chlorides and acid anhydrides to form stable amide bonds. wikipedia.org This reaction is fundamental for conjugating this compound to other molecules, such as peptides or labeling agents. The selective acylation of one amine group over the other is a synthetic challenge. researchgate.netrsc.org Mono-acylation of symmetrical diamines can be favored by using specific conditions, such as the presence of water or by using carbon dioxide as a temporary protecting group. rsc.orgresearchgate.net

Table 2: Acylation and Amidation for Conjugation

| Acylating Agent | Resulting Functional Group | Application |

|---|---|---|

| Acetyl Chloride | Acetamide | Modification of amine properties |

| Benzoyl Chloride | Benzamide | Introduction of an aromatic moiety |

The primary amine of this compound can react with aldehydes or ketones in a condensation reaction to form a Schiff base, also known as an imine. iitk.ac.innih.gov This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. researchgate.net The secondary amine does not typically participate in Schiff base formation.

The resulting imine can be subsequently reduced to a stable secondary amine using reducing agents such as sodium borohydride or through catalytic hydrogenation. nih.gov This two-step process, known as reductive amination, is a versatile method for forming new carbon-nitrogen bonds. nih.gov

Electrophilic Character of the Alkyl Bromide Moiety

The carbon-bromine bond in this compound is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. The bromide ion is a good leaving group, facilitating nucleophilic substitution reactions.

The primary alkyl bromide in this compound is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. masterorganicchemistry.comlibretexts.orgchemicalnote.com In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack), leading to an inversion of stereochemistry if the carbon is chiral. libretexts.orgbyjus.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.comchemistrysteps.com

A wide variety of nucleophiles can displace the bromide, including amines, thiols, and carboxylates. The strength of the nucleophile is a key factor in the reaction's success, with strong nucleophiles favoring the SN2 mechanism. chemistrysteps.com

Table 3: SN2 Reactions with Various Nucleophiles

| Nucleophile | Product |

|---|---|

| Ammonia | 2-(3-Aminopropylamino)ethanamine |

| Sodium thiomethoxide | 2-(3-Aminopropylamino)ethyl methyl sulfide |

The presence of both a nucleophilic amine and an electrophilic alkyl bromide within the same molecule allows for the possibility of intramolecular cyclization. The secondary amine can act as an internal nucleophile, attacking the electrophilic carbon of the bromoethyl group in an intramolecular SN2 reaction. This process would lead to the formation of a six-membered heterocyclic ring, specifically a substituted piperazine (B1678402). mdpi.comnih.gov

The formation of cyclic products like piperazines from linear diamine precursors is a common strategy in organic synthesis. mdpi.com The propensity for cyclization depends on factors such as chain length, which influences the thermodynamic stability of the resulting ring.

Intermolecular Coupling Reactions (e.g., with phosphinates, thiols)

The presence of the primary and secondary amine groups, along with the terminal bromide, allows this compound to participate in a variety of intermolecular coupling reactions. These reactions are fundamental to the synthesis of more complex molecules.

Coupling with Phosphinates:

The nucleophilic character of the amine groups in this compound facilitates their reaction with phosphorus-containing electrophiles, such as phosphinates. This type of reaction is a key step in the synthesis of novel aminophosphine (B1255530) ligands, which have applications in catalysis and coordination chemistry. The reaction typically proceeds via a nucleophilic substitution mechanism, where the amine nitrogen attacks the phosphorus atom of the phosphinate, leading to the formation of a P-N bond and the displacement of a leaving group. The primary amine is generally more reactive than the secondary amine due to lesser steric hindrance.

Coupling with Thiols:

The alkyl bromide moiety of this compound is susceptible to nucleophilic attack by sulfur-containing nucleophiles like thiols. This reaction, often carried out under basic conditions to deprotonate the thiol to the more nucleophilic thiolate, results in the formation of a thioether linkage. This transformation is a common strategy for introducing sulfur-containing functionalities into a molecule, which can be useful for constructing self-assembled monolayers or for synthesizing biologically active compounds. The reaction follows an SN2 pathway, where the thiolate anion attacks the carbon atom bearing the bromine atom, leading to the inversion of configuration if the carbon is chiral.

| Reactant | Functional Group on this compound Involved | Product Type |

| Phosphinate | Primary/Secondary Amine | Aminophosphine |

| Thiol | Ethyl Bromide | Thioether |

Reaction Kinetics and Thermodynamic Investigations

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product distributions.

Reaction Kinetics:

Kinetic studies of the reactions of this compound often focus on the rates of nucleophilic substitution at both the amine and the alkyl bromide sites. For instance, the rate of N-alkylation or N-acylation of the amine groups can be monitored to understand the relative nucleophilicity of the primary versus the secondary amine. Similarly, the rate of substitution of the bromide by various nucleophiles can be quantified. These studies typically involve monitoring the disappearance of reactants or the appearance of products over time using techniques such as spectroscopy or chromatography. The rate laws derived from these studies provide insights into the reaction mechanism.

Thermodynamic Investigations:

Thermodynamic studies provide information on the energy changes that occur during a reaction. For reactions involving this compound, this includes determining the enthalpy (ΔH) and entropy (ΔS) of reaction, which in turn allows for the calculation of the Gibbs free energy change (ΔG). A negative ΔG indicates a spontaneous reaction. For example, the thermodynamics of the coupling reactions with phosphinates or thiols would reveal the relative stability of the products compared to the reactants and provide information on the equilibrium position of the reaction.

| Parameter | Information Provided |

| Kinetics | |

| Rate Law | Describes the dependence of the reaction rate on the concentration of reactants. |

| Rate Constant (k) | Quantifies the rate of a reaction at a given temperature. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. |

| Thermodynamics | |

| Enthalpy Change (ΔH) | The heat absorbed or released during a reaction. |

| Entropy Change (ΔS) | The change in disorder or randomness during a reaction. |

| Gibbs Free Energy Change (ΔG) | Determines the spontaneity of a reaction. |

Strategic Research Applications in Advanced Organic Synthesis and Materials Science

Application as a Key Building Block in Complex Polyamine Synthesis

The presence of primary and secondary amines, along with a terminal bromide, allows for controlled, stepwise reactions to build sophisticated polyamine architectures. This strategic positioning of reactive sites is fundamental to its application in synthesizing a diverse range of polyamine structures, from simple chains to intricate three-dimensional molecules.

The compound serves as a critical monomer unit for the iterative synthesis of both linear and branched polyamines. In the construction of linear polyamines, a common strategy involves the reaction of the primary amine of one monomer with the ethyl bromide moiety of another, leading to the formation of a longer polyamine chain. This process can be repeated to achieve desired chain lengths.

For branched structures, the secondary amine provides a reactive site for the addition of further monomer units, branching off from the main polymer backbone. This capability allows for the creation of highly branched, dendritic, or hyperbranched polyamine scaffolds. These structures are of significant interest in fields such as drug delivery and catalysis, where their high density of functional groups and unique architectures can be exploited.

The distinct reactivity of the amine and bromide functionalities in 2-(3-Aminopropylamino)ethyl bromide is leveraged in the synthesis of macrocyclic and cryptand ligands. These complex molecules are designed to selectively bind metal ions and other small molecules. The synthesis often involves high-dilution reaction conditions to favor intramolecular cyclization over intermolecular polymerization. By reacting the terminal functionalities of one or more molecules, large ring structures (macrocycles) are formed.

Cryptands, which are three-dimensional, cage-like molecules, can be synthesized by using this compound to create bridges between macrocyclic structures. The resulting polycyclic amine cages exhibit a high degree of selectivity and binding affinity for specific metal ions, making them valuable in coordination chemistry, ion sensing, and as contrast agents in medical imaging.

The compound is an ideal candidate for the divergent synthesis of polyamine dendrimers. The synthesis can be initiated from a core molecule, with successive generations of the monomer being added to create a highly branched, tree-like structure. The primary and secondary amines provide multiple reaction sites for this generational growth, leading to a precise and controlled molecular architecture.

Similarly, it is used to synthesize well-defined polyamine oligomers. These are shorter, repeating-unit chains that can be tailored for specific applications. The controlled polymerization of this compound allows for the production of oligomers with specific lengths and functionalities, which are utilized in various research contexts, including as precursors for larger polymers or as functional additives.

Functionalization and Modification of Polymeric Materials for Research Purposes

The reactivity of this compound makes it a versatile agent for modifying the surfaces and bulk properties of various polymeric materials. This functionalization is critical for tailoring the material's interaction with its environment for specific research applications.

Surface grafting involves covalently attaching the compound to the surface of a polymer substrate, which can dramatically alter the surface properties of the material. frontiersin.orgrsc.org This technique is used to introduce amine functionalities onto otherwise inert polymer surfaces, enhancing properties like hydrophilicity, biocompatibility, or providing sites for further chemical reactions. frontiersin.orgrsc.org The process can be initiated through various methods, including free-radical polymerization, where the compound is grafted onto the polymer surface. frontiersin.org

Beyond surface modification, the compound can be incorporated directly into the backbone of a polymer during its synthesis. nih.gov This results in a new copolymer with modified bulk properties. For example, incorporating this amine-containing monomer can enhance the thermal stability, mechanical strength, or chemical resistance of the resulting polymer. A notable application involves the reactive blending of polymers, where a primary amine-end-capped polymer reacts with a functionalized commodity plastic, such as maleic anhydride (B1165640) grafted polypropylene (B1209903), to create a compatibilized copolymer with enhanced properties. nih.govresearchgate.net

Table 1: Polymer Modification Techniques Using this compound Analogs This table provides an interactive look at different modification techniques and their outcomes.

Click to view interactive table

| Technique | Substrate/Co-monomer | Resulting Structure | Primary Research Outcome | Reference |

| Surface Grafting | Polymer Surfaces | Polymer brushes with amine functionalities | Altered surface energy, hydrophilicity, and sites for further functionalization | frontiersin.orgrsc.org |

| Reactive Blending | Maleic Anhydride Grafted Polypropylene | PP-g-Poly(amine) copolymer | Improved compatibility and dispersion of the amine polymer within the polypropylene matrix, creating a material with combined properties. | nih.govresearchgate.net |

| "Grafting From" ATRP | Poly(styrene-co-allylamine) | poly(styrene)-g-poly(DMAEMA) | Creation of graft copolymers that can self-assemble into various morphologies (e.g., spherical, Janus) depending on environmental pH. | bohrium.com |

A significant application of this compound and related polyamines is in the synthesis of cationic polymers for non-viral gene delivery research. nih.govnih.gov The fundamental principle is that the positively charged amino groups on the polymer can electrostatically interact with negatively charged nucleic acids (like DNA or RNA) to form nanoscale complexes known as polyplexes. nih.govresearchgate.net This complexation protects the genetic material from degradation and facilitates its entry into cells. researchgate.net

The synthesis methodology often involves the polymerization of monomers like this compound, or its derivatives, with other compounds such as diglycidyl ethers. nih.govspringernature.com This approach allows for the creation of a library of poly(amino ethers) with varying structures and properties. nih.gov Researchers can systematically alter the monomer ratios and reaction conditions to optimize the resulting polymer's charge density, molecular weight, and architecture (linear vs. branched). These structural variations are crucial as they directly impact the polymer's ability to bind DNA, the size and stability of the resulting polyplexes, and their efficiency in transfecting cells. nih.gov The goal is to develop polymers that achieve high transfection efficiency while minimizing cytotoxicity, a common challenge with cationic polymers. nih.govspringernature.com

Table 2: Key Parameters in Cationic Polymer Synthesis for Gene Delivery Research This table outlines the critical parameters and their impact on the final polymer's performance in gene delivery studies.

Click to view interactive table

| Parameter | Methodological Control | Impact on Gene Delivery Vector | Reference |

| Charge Density | Varying the ratio of amine-containing monomers. | Affects the ability to condense DNA and the overall charge of the polyplex, influencing cell interaction. | nih.gov |

| Molecular Weight | Controlled polymerization techniques (e.g., ATRP) or varying monomer/initiator ratios. | Influences polyplex stability, cellular uptake efficiency, and potential cytotoxicity. | researchgate.net |

| Polymer Architecture | Use of linear vs. branched monomers or cross-linkers. | Affects DNA binding affinity, complex morphology, and endosomal escape capability (the "proton sponge effect"). | mdpi.com |

| Hydrophilicity/Lipophilicity | Incorporation of hydrophobic or hydrophilic co-monomers. | Modifies the balance (HLB) to improve interaction with cell membranes and can influence serum stability. | mdpi.com |

Applications in Biochemical Probe Development and Bioconjugation Research Methodologies

Development of Affinity Labeling Agents (Synthetic and Mechanistic Focus)

The development of affinity labeling agents is a cornerstone of chemical biology, enabling the identification and characterization of specific biomolecules within complex biological systems. These agents typically consist of two key components: a recognition element that directs the probe to a specific biological target and a reactive group that forms a stable, covalent bond with that target. 2-(3-Aminopropylamino)ethyl bromide is a bifunctional compound that conceptually serves as a valuable scaffold for creating such probes. Its structure contains a primary and a secondary amine, which can be used as points of attachment for recognition elements, and a bromoethyl group, which acts as a reactive electrophile for covalent modification of the target.

Synthetic Strategies

The synthesis of an affinity labeling agent from this compound involves its conjugation to a ligand or recognition motif that provides binding specificity. The presence of two amine groups offers synthetic flexibility. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, allowing for selective derivatization under controlled conditions.

A common synthetic approach involves the acylation of the primary amine with a ligand that has been activated as an N-hydroxysuccinimide (NHS) ester. This reaction is widely used in bioconjugation because it proceeds efficiently under mild conditions and forms a stable amide bond. thermofisher.comnih.gov The resulting conjugate retains the secondary amine and, crucially, the bromoethyl moiety for the subsequent affinity labeling step.

Alternatively, the secondary amine could be targeted for conjugation, or both amines could be functionalized to create more complex or multivalent probes. The choice of synthetic route depends on the nature of the recognition motif and the desired final architecture of the affinity label.

Mechanism of Covalent Modification

The mechanistic basis for the utility of probes derived from this compound lies in the alkylating capability of the bromoethyl group. nih.govmsu.edu Once the recognition element of the probe guides it to the target's binding site, the ethyl bromide portion is positioned to react with a nearby nucleophilic amino acid residue.

Protein alkylation is the key chemical modification process. creative-proteomics.com The primary targets for alkylating agents like this are amino acid residues with highly nucleophilic side chains, most notably cysteine. creative-proteomics.comresearchgate.net The thiol (-SH) group of a cysteine residue is a potent nucleophile, particularly at a slightly basic pH where it is deprotonated to the thiolate anion (-S⁻). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom attacks the carbon atom bearing the bromine, displacing the bromide leaving group and forming a stable thioether bond. creative-proteomics.com This covalent modification effectively and irreversibly links the probe to its target protein. nih.gov

Research on the closely related compound, bromoethylamine, provides significant insight into this process. Studies have shown that the alkylation of cysteine residues with bromoethylamine is highly effective. nih.govmsu.eduresearchgate.net For example, the alkylation of a specific cysteine residue in a protein can be achieved by incubating the protein with the bromoalkylamine derivative at a basic pH (e.g., pH 8.5) to facilitate the reaction. msu.edu

Computational and experimental studies on bromoethylamine have explored the competition between the desired intermolecular alkylation of the target (e.g., a cysteine residue) and a potential intramolecular side reaction where the terminal amine attacks the electrophilic carbon to form a cyclic aziridinium (B1262131) ion. nih.govmsu.edu Ab initio calculations suggest that at the basic pH typically used for protein alkylation, the intermolecular attack by a sulfur nucleophile (modeling a cysteine residue) is kinetically favored over the intramolecular cyclization. nih.govresearchgate.net This selectivity is crucial for the successful and specific labeling of the target biomolecule.

The table below summarizes representative conditions for the alkylation of a protein with a bromoalkylamine agent, based on analogous studies.

| Parameter | Condition | Purpose |

| Reagent | Bromoalkylamine Derivative | The affinity labeling agent containing the reactive electrophile. |

| Target | Protein with accessible Cys residue | The biomolecule to be covalently modified. |

| pH | 8.5 | To deprotonate the cysteine thiol group, increasing its nucleophilicity. msu.edu |

| Temperature | 50 °C | To provide sufficient activation energy for the alkylation reaction. msu.edu |

| Duration | 6 hours | To allow the reaction to proceed to completion. msu.edu |

| Reaction Type | Covalent Alkylation (SN2) | Forms a stable thioether bond between the probe and the cysteine residue. creative-proteomics.com |

This synthetic and mechanistic framework highlights the potential of this compound as a foundational building block for the rational design of affinity labeling agents aimed at covalently modifying specific protein targets.

Advanced Analytical and Spectroscopic Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(3-Aminopropylamino)ethyl bromide , a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assemble a complete structural picture.

1H and 13C NMR Techniques

¹H NMR spectroscopy would provide critical information regarding the number of different types of protons, their relative numbers, and their neighboring environments through chemical shifts, integration, and spin-spin coupling patterns, respectively. The electron-withdrawing effect of the bromine atom and the nitrogen atoms would cause adjacent protons to resonate at characteristically different chemical shifts.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in This compound would give rise to a distinct signal in the spectrum, allowing for the determination of the total number of carbon environments.

While specific experimental data for This compound is not publicly available, Table 1 provides predicted ¹H NMR chemical shifts and Table 2 provides predicted ¹³C NMR chemical shifts based on established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₂-Br | 3.4 - 3.6 | Triplet |

| -NH-CH₂- | 2.8 - 3.0 | Triplet |

| -CH₂-CH₂-NH- | 2.7 - 2.9 | Triplet |

| -NH-CH₂-CH₂- | 1.7 - 1.9 | Quintet |

| -CH₂-NH₂ | 2.6 - 2.8 | Triplet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -C H₂-Br | 30 - 35 |

| -NH-C H₂- | 50 - 55 |

| -C H₂-CH₂-NH- | 48 - 52 |

| -NH-CH₂-C H₂- | 30 - 35 |

2D NMR Experiments for Connectivity Analysis

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent methylene (B1212753) groups in the ethyl and propyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing longer-range connectivity by showing correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the connection of the aminopropyl group to the aminoethyl bromide moiety through the central nitrogen atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of This compound with a very high degree of precision (typically to four or five decimal places). This accurate mass measurement allows for the unambiguous determination of the elemental composition of the molecule, thereby confirming its molecular formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks separated by two mass units, providing a clear signature for the presence of a single bromine atom in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like amines. In ESI-MS, the sample is introduced as a solution, and a fine spray of charged droplets is generated. The solvent evaporates, leaving charged molecular ions. For This compound , ESI-MS would likely produce a prominent protonated molecular ion [M+H]⁺, which would be detected by the mass analyzer. Analysis of the fragmentation pattern of this ion in tandem MS (MS/MS) experiments would provide further structural confirmation by identifying characteristic neutral losses and fragment ions.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture and are therefore vital for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

For a polar and potentially non-volatile compound like This compound , High-Performance Liquid Chromatography (HPLC) would be the chromatographic method of choice. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent (like acetonitrile (B52724) or methanol) with an acidic modifier (such as formic acid or trifluoroacetic acid) to ensure protonation of the amine groups, would likely provide good separation of the target compound from any starting materials, byproducts, or impurities. The purity of the isolated compound would be determined by integrating the peak area of the main component relative to the total peak area in the chromatogram.

Furthermore, HPLC can be used to monitor the progress of the synthesis of This compound . By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, one can track the consumption of starting materials and the formation of the product, allowing for the optimization of reaction conditions such as temperature, reaction time, and stoichiometry.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating this compound from impurities and reaction byproducts, as well as for its quantification. Given the polar nature of the compound, which contains primary and secondary amine groups, reversed-phase HPLC is a common approach.

Methodologies often utilize a C18 stationary phase. The mobile phase typically consists of an aqueous component and an organic modifier, such as acetonitrile. sielc.com To achieve sharp peaks and reproducible retention times for the basic amine groups, an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid is added to the mobile phase. sielc.com Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is generally employed to ensure the elution of all components in a reasonable time. Detection can be achieved by a UV detector at low wavelengths or more universally by an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | ELSD or UV at 205 nm |

| Injection Volume | 5 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for qualitatively monitoring the progress of reactions that synthesize or involve this compound and for assessing its purity. nih.gov

A silica (B1680970) gel plate typically serves as the stationary phase. Due to the compound's high polarity, a polar eluent system is required to achieve migration from the baseline. A common mobile phase is a mixture of a chlorinated solvent, an alcohol, and a base, such as dichloromethane (B109758)/methanol/ammonium (B1175870) hydroxide. The base is crucial for preventing the highly basic amine groups from streaking on the acidic silica plate. After development, the plate is dried, and the compound is visualized. As this compound does not possess a significant chromophore, a chemical stain is required. A ninhydrin (B49086) solution is highly effective, reacting with the primary and secondary amine functionalities to produce a distinct purple or reddish-brown spot upon gentle heating.

Table 2: Typical TLC Conditions for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Dichloromethane:Methanol:Ammonium Hydroxide (10:4:1 v/v) |

| Visualization | Staining with a 0.2% ninhydrin in ethanol (B145695) solution, followed by heating |

| Retention Factor (Rf) | ~0.4 (This value is illustrative and highly dependent on specific conditions) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of the bonds within the molecule.

The spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary (-NH₂) and secondary (-NH-) amine groups are expected in the 3300-3500 cm⁻¹ region. The primary amine should exhibit two distinct bands (symmetric and asymmetric stretching), while the secondary amine will show a single, typically less intense, band. N-H bending vibrations can be observed around 1600 cm⁻¹. Strong, sharp peaks corresponding to aliphatic C-H stretching are expected in the 2850-2960 cm⁻¹ range. The C-N stretching vibrations absorb in the fingerprint region of the spectrum, generally between 1000-1250 cm⁻¹. While no specific search result shows the full spectrum, data for related structures like N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane and ethyl bromide confirm the expected regions for these functional groups. nist.govnist.gov

Raman spectroscopy serves as a complementary technique, often providing stronger signals for more symmetric, less polar bonds.

Table 3: Principal Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary & Secondary Amine | 3300 - 3500 |

| N-H Bend | Primary Amine | 1590 - 1650 |

| C-H Stretch | Alkyl | 2850 - 2960 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that provides quantitative data on the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. This experimental data is compared against the theoretical values calculated from the molecular formula of this compound, which is C₅H₁₃BrN₂.

The procedure involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by specialized detectors. A close agreement, typically within ±0.4%, between the measured and calculated percentages for each element, confirms the elemental composition and provides strong evidence of the sample's purity.

Table 4: Elemental Composition of this compound (Formula: C₅H₁₃BrN₂)

| Element | Theoretical Mass % | Illustrative Experimental Mass % |

|---|---|---|

| Carbon (C) | 33.16% | 33.25% |

| Hydrogen (H) | 7.23% | 7.20% |

| Bromine (Br) | 44.14% | 44.08% |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those derived from Density Functional Theory (DFT) or Hartree-Fock (HF) methods, are fundamental to understanding the intrinsic properties of a molecule. For 2-(3-aminopropylamino)ethyl bromide, these calculations would reveal key aspects of its electronic structure and reactivity. The primary amine, secondary amine, and bromoalkyl functionalities create distinct regions of electron density, which dictates the molecule's chemical behavior.

Calculations would typically focus on determining properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized around the nitrogen atoms of the amine groups, indicating their nucleophilic character. Conversely, the LUMO would likely be centered on the anti-bonding orbital of the carbon-bromine bond, highlighting its electrophilic nature and susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Detailed analysis of the molecular electrostatic potential (MEP) map would visualize the electron-rich (negative potential, typically around the lone pairs of the nitrogen atoms) and electron-poor (positive potential) regions. This provides a guide to how the molecule would interact with other polar molecules or ions. While specific published data for this compound is scarce, the expected outcomes from such calculations are well-established based on its functional groups.

Table 1: Calculated Electronic Properties (Illustrative)

| Property | Description | Theoretical Value for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity. | Data not available in published literature. Expected to be localized on amine groups. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity. | Data not available in published literature. Expected to be localized on the C-Br antibonding orbital. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | Data not available in published literature. |

| Dipole Moment | A measure of the net molecular polarity arising from charge separation. | Data not available in published literature. Expected to be non-zero due to polar C-N, N-H, and C-Br bonds. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic nature of molecules over time. For a flexible molecule like this compound, which has multiple single bonds, MD simulations can map its conformational landscape. These simulations model the atomic motions by solving Newton's equations of motion, providing a trajectory of the molecule's positions and velocities.

A key application would be conformational analysis to identify the most stable, low-energy arrangements of the molecule in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent). The simulations would track the torsion angles of the ethyl and propyl chains to reveal preferred geometries and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Furthermore, MD simulations can be used to study its interactions with solvent molecules. In an aqueous environment, simulations would show the formation and dynamics of hydrogen bonds between the amine groups (as donors) and water, and the lone pairs on the nitrogens (as acceptors) and water. The behavior of the hydrophobic alkyl portions and the polar bromide atom would also be characterized, providing a complete picture of its solvation dynamics.

Computational Prediction of Reaction Pathways and Transition States

Computational methods can be employed to predict the most likely pathways for chemical reactions involving this compound. A common reaction for this type of molecule is intramolecular cyclization, where one of the amine groups acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine, displacing the bromide ion to form a cyclic amine (e.g., a piperazine (B1678402) or diazepane derivative).

By calculating the potential energy surface for such a reaction, researchers can identify the minimum energy pathway from reactant to product. This involves locating the transition state structure, which is the highest energy point along this pathway. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Quantum chemical methods are used to optimize the geometries of the reactant, product, and the transition state, and to calculate their respective energies. Such studies can predict whether a five-, six-, or seven-membered ring is the favored product of cyclization and under what conditions the reaction might occur.

Molecular Docking Studies in the Context of Ligand-Receptor Interactions (Purely Computational/Modeling Research)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). This method is central to drug discovery and molecular biology. In a purely computational context, this compound could be docked into the active site of a hypothetical or known receptor to explore its potential binding modes.

The process involves two main steps: first, sampling a wide range of conformations of the ligand within the receptor's binding site, and second, using a scoring function to estimate the binding affinity for each conformation. Given the flexibility of this compound, docking algorithms would need to effectively sample the rotational freedom of its single bonds.

The molecule's functional groups would guide its potential interactions. The protonated amine groups (at physiological pH) could form strong ionic and hydrogen-bonding interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) or hydrogen bond acceptors (e.g., carbonyl oxygens) in the receptor. The alkyl chains could form weaker van der Waals interactions with hydrophobic pockets. A scoring function would then rank the different binding poses based on the sum of these favorable and any unfavorable interactions.

Table 2: Parameters in a Hypothetical Molecular Docking Study

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Binding Affinity (Score) | A calculated value (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. | Data not available. Would depend entirely on the chosen receptor target. |

| Binding Pose | The predicted 3D orientation and conformation of the ligand in the receptor's active site. | Data not available. Would show key hydrogen bonds and hydrophobic contacts. |

| Hydrogen Bonds | Specific electrostatic interactions between H-bond donors (e.g., -NH2, -NH-) and acceptors. | The primary and secondary amines provide multiple hydrogen bond donor sites. |

| Hydrophobic Interactions | Interactions between the nonpolar alkyl chains and hydrophobic residues of the receptor. | The ethyl and propyl groups would participate in these interactions. |

Development of Force Fields for Compound-Specific Simulations

Force fields are the cornerstone of molecular mechanics and molecular dynamics simulations. They consist of a set of parameters and mathematical functions used to calculate the potential energy of a system of atoms. While general-purpose force fields like AMBER, CHARMM, or GROMOS exist, their accuracy for a novel or uncommon molecule can be limited.

For a molecule like this compound, which contains both amine and bromoalkane functionalities, developing specific force field parameters may be necessary for high-fidelity simulations. This process involves using quantum chemical calculations to derive key parameters that are not well-represented in existing force fields.

The parameterization process would include:

Calculating Partial Atomic Charges: Using methods like RESP (Restrained Electrostatic Potential) or Merz-Kollman to derive charges that accurately reflect the quantum mechanical electrostatic potential.

Parameterizing Bond and Angle Terms: Determining the equilibrium bond lengths, angles, and the force constants that govern their vibrations by fitting to data from quantum chemical calculations.

Parameterizing Torsion Potentials: Calculating the energy profile for rotation around key single bonds (e.g., C-C, C-N) and fitting the dihedral parameters of the force field to reproduce this profile.

Once developed, these compound-specific parameters would enable more accurate and reliable molecular dynamics simulations, leading to a better understanding of the conformational dynamics and intermolecular interactions of this compound.

Prospective Research Trajectories and Unexplored Frontiers

Integration into Automated and High-Throughput Synthetic Platforms

The demand for large libraries of compounds for screening and optimization necessitates a shift from traditional batch synthesis to more automated and high-throughput methods. wikipedia.org For 2-(3-Aminopropylamino)ethyl bromide, this transition is crucial for accelerating the discovery of new applications.

Flow Chemistry: Continuous-flow chemistry offers a promising avenue for the synthesis of this compound and its analogues. dacl.co.indurham.ac.ukmdpi.comresearchgate.net This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and the potential for seamless multi-step transformations in an automated fashion. durham.ac.ukyoutube.com By controlling flow rates and residence times, it is possible to fine-tune molecular weights and achieve a high degree of control over the polymerization process. youtube.com

Solid-Phase Synthesis: Solid-phase synthesis (SPS) provides a robust platform for the rapid generation of diverse polyamine libraries. wikipedia.orgmdpi.com This methodology, which involves attaching the growing polyamine chain to a solid support, simplifies purification and allows for the efficient, sequential addition of different building blocks. mdpi.comcapes.gov.br SPS has been successfully employed for the synthesis of selectively functionalized polyamines and could be adapted for creating a wide array of derivatives of this compound. mdpi.com

High-Throughput Screening: The development of high-throughput screening methods is essential to evaluate the biological or material properties of the large number of derivatives generated through automated synthesis. nih.gov This will enable the rapid identification of lead compounds with desired functionalities.

Exploration of Novel Derivatives with Tunable Reactivity and Selectivity

The inherent reactivity of the amino and bromo functionalities in this compound makes it an ideal scaffold for generating novel derivatives with tailored properties. mdpi.comnih.govnih.govnih.govmdpi.comnih.govacs.orgnih.govklinger-lab.de

Unsymmetrical Functionalization: A key area of exploration is the synthesis of unsymmetrically substituted derivatives. nih.govresearchgate.netacs.orgcapes.gov.br This involves selectively modifying one of the amine groups or the bromo group, which can be challenging due to the similar reactivity of the primary and secondary amines. researchgate.netacs.org The use of protecting groups is a common strategy to achieve regioselectivity, allowing for the controlled introduction of different functional moieties. mdpi.commdpi.comacs.org

Tunable Properties: By systematically varying the substituents on the polyamine backbone, it is possible to fine-tune properties such as lipophilicity, charge distribution, and steric hindrance. nih.govmdpi.com This tunability is critical for optimizing the performance of the resulting molecules in applications ranging from drug delivery to materials science. nih.govmdpi.comrsc.org For instance, the introduction of aromatic or aliphatic side chains can significantly alter the biological activity and physical characteristics of the polyamine derivative. nih.govmdpi.com

Green Chemistry Approaches in the Synthesis and Application of the Compound

There is a growing emphasis on developing environmentally benign synthetic methods. dacl.co.in For this compound, this involves exploring greener solvents, catalysts, and starting materials.

Sustainable Synthesis: Research into more sustainable synthetic routes is ongoing. researchgate.net This includes the use of bio-inspired methods and renewable resources. researchgate.net A patent has described the preparation of polyamines from plant-based sources, which, if applicable to the synthesis of precursors for this compound, would represent a significant step towards greener production. google.com

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are a central tenet of green chemistry. Flow chemistry and optimized catalytic processes can contribute to achieving this goal. durham.ac.uk

Biodegradable Polymers: The development of biodegradable polymers from polyamine building blocks is an active area of research. nih.gov This is particularly relevant for biomedical applications where the transient nature of the material is desirable.

Interdisciplinary Research with Advanced Materials and Nanoscience

The unique chemical structure of this compound makes it a valuable building block for the functionalization of advanced materials and nanoparticles. mdpi.comrsc.orgnih.govrsc.orgmdpi.comrsc.orgmdpi.comnih.govresearchgate.netresearchgate.net

Nanoparticle Functionalization: Polyamines can be covalently attached to the surface of nanoparticles, such as carbon nanotubes and silica (B1680970) nanoparticles, to impart specific functionalities. researchgate.netrsc.org This can improve their dispersibility, biocompatibility, and targeting capabilities for applications in drug and gene delivery. nih.govrsc.org The polycationic nature of polyamines can facilitate the binding of nucleic acids, making them promising components for non-viral gene vectors. nih.govnih.govmonash.edu

Smart Materials: The responsive nature of some polyamine derivatives to stimuli such as pH or temperature can be exploited to create "smart" materials. These materials can undergo conformational or solubility changes in response to their environment, making them suitable for applications in sensors, controlled release systems, and self-healing materials. mdpi.com

Addressing Synthetic Challenges and Enhancing Methodological Efficiency

Despite the potential of this compound, several synthetic challenges need to be addressed to improve efficiency and expand its utility. mdpi.commdpi.comnih.govresearchgate.netacs.orgcapes.gov.brweizmann.ac.il

Regioselective Synthesis: Achieving regioselective functionalization of the unsymmetrical polyamine backbone remains a significant hurdle. mdpi.commdpi.com The development of novel protecting group strategies and selective catalysts is crucial for overcoming this challenge. mdpi.com

Improving Yields and Purity: Current synthetic methods can sometimes result in low yields and complex product mixtures that require extensive purification. acs.org The adoption of flow chemistry and solid-phase synthesis can lead to cleaner reactions and simplified workup procedures. durham.ac.ukcapes.gov.br

Scalability: For commercial applications, synthetic routes must be scalable. Flow chemistry is particularly advantageous in this regard, as scaling up production often involves running the process for a longer duration rather than redesigning the entire reaction setup. durham.ac.uk

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.